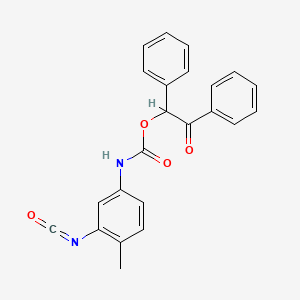
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is a complex organic compound with a unique structure that combines elements of carbamates and isocyanates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate typically involves the reaction of (2-oxo-1,2-diphenylethyl) carbamate with 3-isocyanato-4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive isocyanate group can form covalent bonds with amino acids, making it useful for probing protein structures and functions.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in drug delivery systems and as a precursor for pharmaceuticals.
Industry
Industrially, this compound can be used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in the development of durable materials.
Wirkmechanismus
The mechanism of action of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-oxo-1,2-diphenylethyl) N-(4-isocyanato-3-methylphenyl)carbamate
- (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-5-methylphenyl)carbamate
- (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-ethylphenyl)carbamate
Uniqueness
What sets (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
163073-29-8 |
|---|---|
Molekularformel |
C23H18N2O4 |
Molekulargewicht |
386.407 |
IUPAC-Name |
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C23H18N2O4/c1-16-12-13-19(14-20(16)24-15-26)25-23(28)29-22(18-10-6-3-7-11-18)21(27)17-8-4-2-5-9-17/h2-14,22H,1H3,(H,25,28) |
InChI-Schlüssel |
AMCUHXMAPBFVRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N=C=O |
Synonyme |
α-[(3-Isocyanato-4-methylphenyl)carbamoyloxy]deoxybenzoin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















